![molecular formula C40H36O2Zr 10* B1142441 [(S,S)-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)-(R)-1,1'-bi-2-naphtholate CAS No. 123236-85-1](/img/structure/B1142441.png)
[(S,S)-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)-(R)-1,1'-bi-2-naphtholate
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Overview
Description
[(S,S)-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) is a type of Ziegler-Natta catalyst, which are used in the production of polymers . The compound has an empirical formula of C20H24Cl2Zr and a molecular weight of 426.53 .
Physical And Chemical Properties Analysis
This compound has a melting point of 160-165 °C . It also exhibits optical activity, with a specific rotation of [α]20/D +93°, c = 0.07 in methylene chloride .Scientific Research Applications
Enantioselective Hydro-Oligomerization : This compound has been used in the enantioselective protio- or deuterio-oligomerization of α-olefins, including propene, 1-pentene, and 4-methyl-1-pentene. The process involves using diastereomerically pure catalyst precursors for the reactions, with the enantioselectivity ranging from fair to high (Pino, Galimberti, Prada, & Consiglio, 1990).
Synthesis and Crystal Structure : The compound has been synthesized by reacting dilithiobis(indenyl)ethane with ZrCl4 and then hydrogenating the product. Its crystal structure has been determined, confirming its stereoisomer form (Wild, Wasiucionek, Huttner, & Brintzinger, 1985).
Enantioselective Hydrogenation of Olefins : This compound, in combination with (Al(CH3)-O)n, has been used for the hydrogenation of various olefins, including styrene and 2-methyl-1-pentene. It has shown the capability to polymerize α-olefins and produce hydrogenated monomers under certain conditions (Waymouth & Pino, 1990).
Catalytic Asymmetric Carbomagnesiation : This compound, when used as a catalyst, has shown effectiveness in the ethylmagnesiation of terminal alkenes. It was noted for its improved enantioselectivity and cost-effectiveness compared to other catalysts (Bell, Whitby, Jones, & Standen, 1996).
Ethene/Propene Copolymerizations : The compound has been used in ethene/propene copolymerizations, demonstrating its suitability for industrial applications due to consistent reactivity ratios across a range of comonomer concentrations (Galimberti, Piemontesi, Baruzzi, Mascellani, Camurati, & Fusco, 2001).
Mechanism of Action
Safety and Hazards
properties
InChI |
InChI=1S/C20H14O2.C20H24.Zr/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;/h1-12,21-22H;9-12H,1-8,13-14H2; |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBABJQGHDGVAFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[C]2[C](C1)[CH][CH][C]2CC[C]3[CH][CH][C]4[C]3CCCC4.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38O2Zr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV)-(R)-(1,1'-binaphthyl-2) |
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